3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of both chlorobenzyl and fluorobenzyl groups attached to a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsKey intermediates, such as 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, are often used .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, which are scalable and efficient for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrido[3,2-d]pyrimidine core.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, strong bases, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is known to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects.
Uniqueness
3-(4-chlorobenzyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of chlorobenzyl and fluorobenzyl groups, which may confer distinct biological activities and chemical properties compared to other pyrido[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-6-14(7-9-16)12-26-20(27)19-18(5-2-10-24-19)25(21(26)28)13-15-3-1-4-17(23)11-15/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFHGRAFXIHCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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